molecular formula C8H11NO3 B1602413 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol CAS No. 73660-93-2

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol

Cat. No.: B1602413
CAS No.: 73660-93-2
M. Wt: 169.18 g/mol
InChI Key: NAAQLEYZJPJQEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of dopamine. This process can be achieved through various methods, including enzymatic and chemical synthesis. One common method involves the use of tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, which is then decarboxylated to form dopamine. Dopamine is subsequently hydroxylated to produce norepinephrine .

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of norepinephrine from precursor molecules .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol involves its interaction with adrenergic receptors. It binds to alpha and beta-adrenergic receptors, leading to the activation of various signaling pathways. This results in increased intracellular calcium levels, which in turn triggers various physiological responses such as increased heart rate and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol is unique in its dual role as both a neurotransmitter and a hormone. Its ability to act on both alpha and beta-adrenergic receptors distinguishes it from other similar compounds, allowing it to exert a wide range of physiological effects .

Properties

IUPAC Name

3-(2-amino-1-hydroxyethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,10-12H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAQLEYZJPJQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588012
Record name 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73660-93-2
Record name 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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